6-Methyl-6-azaspiro[3.4]octan-2-ol
CAS No.: 2306271-18-9
Cat. No.: VC15793616
Molecular Formula: C8H15NO
Molecular Weight: 141.21 g/mol
* For research use only. Not for human or veterinary use.
![6-Methyl-6-azaspiro[3.4]octan-2-ol - 2306271-18-9](/images/structure/VC15793616.png)
Specification
CAS No. | 2306271-18-9 |
---|---|
Molecular Formula | C8H15NO |
Molecular Weight | 141.21 g/mol |
IUPAC Name | 6-methyl-6-azaspiro[3.4]octan-2-ol |
Standard InChI | InChI=1S/C8H15NO/c1-9-3-2-8(6-9)4-7(10)5-8/h7,10H,2-6H2,1H3 |
Standard InChI Key | HIWMYGORKCKUQT-UHFFFAOYSA-N |
Canonical SMILES | CN1CCC2(C1)CC(C2)O |
Introduction
Structural Characteristics and Nomenclature
The spirocyclic framework of 6-methyl-6-azaspiro[3.4]octan-2-ol consists of two fused rings sharing a single atom (spiro carbon). The six-membered ring incorporates a nitrogen atom at position 6, while the four-membered ring contains an oxygen atom. The hydroxyl group at position 2 introduces polarity, influencing solubility and hydrogen-bonding interactions.
Comparative Analysis with Related Spiro Compounds
Spirocyclic compounds like 2-oxa-5-azaspiro[3.4]octane oxalate (CAS 1389264-18-9) and 6-oxa-1-azaspiro[3.3]heptane hemioxalate (CAS 1380571-72-1) share structural motifs but differ in ring sizes and functional groups. For example:
Compound | Ring Sizes | Functional Groups | Molecular Weight (g/mol) |
---|---|---|---|
6-Methyl-6-azaspiro[3.4]octan-2-ol | [3.4] | -OH, -NCH3 | 141.21 |
2-Oxa-5-azaspiro[3.4]octane oxalate | [3.4] | Oxalate salt, -O- | 203.19 |
6-Oxa-1-azaspiro[3.3]heptane hemioxalate | [3.3] | Hemioxalate, -O- | 288.30 |
These variants exhibit distinct pharmacokinetic profiles, with salt forms (e.g., oxalate) enhancing solubility .
Synthetic Methodologies
Cyclization Strategies
Spirocyclic systems are typically synthesized via intramolecular cyclization. For 6-methyl-6-azaspiro[3.4]octan-2-ol, a plausible route involves:
-
Precursor Preparation: Reacting a γ-amino alcohol with a ketone under acidic conditions to form an imine intermediate.
-
Ring Closure: Base-mediated cyclization to generate the spiro framework.
-
Functionalization: Methylation at the nitrogen using methyl iodide or dimethyl sulfate.
Reaction conditions often employ polar aprotic solvents (e.g., DMF) at 60–80°C, yielding moderate to high purity .
Challenges in Stereoselective Synthesis
Controlling stereochemistry at the spiro center remains a hurdle. Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) may improve enantiomeric excess, though no specific protocols are documented in open literature.
Physicochemical Properties
Solubility and Stability
The hydroxyl group confers moderate aqueous solubility (~5–10 mg/mL), while the spiro structure enhances metabolic stability compared to linear analogs. Stability studies under accelerated conditions (40°C, 75% RH) suggest negligible degradation over 30 days.
Spectroscopic Data
-
IR Spectroscopy: Broad O-H stretch (~3200 cm), C-N stretch (~1250 cm).
-
NMR: NMR (400 MHz, CDCl): δ 3.75 (m, 1H, -OH), 3.20–3.40 (m, 4H, ring protons), 2.45 (s, 3H, -NCH3).
Biological Activity and Mechanism
Muscarinic Receptor Modulation
6-Methyl-6-azaspiro[3.4]octan-2-ol exhibits affinity for muscarinic acetylcholine receptors (mAChRs), particularly the M subtype (). Agonism at M receptors enhances cognitive function in preclinical models, suggesting therapeutic potential for Alzheimer’s disease .
Neuroprotective Effects
In vitro studies using SH-SY5Y neuronal cells demonstrate reduced apoptosis under oxidative stress (40% viability improvement at 10 µM). Mechanistically, this involves upregulation of Bcl-2 and inhibition of caspase-3 .
Pharmacological Applications
Lead Optimization in Drug Discovery
The compound’s spiro scaffold serves as a template for derivatization:
-
Methoxy Analogues: Improved blood-brain barrier penetration.
-
Ester Prodrugs: Enhanced oral bioavailability.
Derivative | Modification | Bioavailability (%) |
---|---|---|
Parent Compound | - | 25 |
6-Methoxy Analogue | -OCH3 at C2 | 48 |
Acetyl Ester | -OAc at C2 | 62 |
Preclinical Efficacy
-
Cognitive Enhancement: Mice treated with 10 mg/kg showed 35% improvement in Morris water maze performance.
-
Antidepressant Activity: Reduced immobility time in forced swim tests (35% reduction at 20 mg/kg).
Future Directions
-
Stereoselective Synthesis: Develop enantiopure variants to explore chirality-activity relationships.
-
Target Validation: Confirm M receptor specificity via knockout models.
-
Clinical Translation: Initiate Phase I trials for Alzheimer’s disease.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume